molecular formula C5H6ClN3O4 B13664656 2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride

2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride

Cat. No.: B13664656
M. Wt: 207.57 g/mol
InChI Key: FUCYZGAZDIOZQE-UHFFFAOYSA-N
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Description

2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the N-alkylation of imidazole using tert-butyl chloroacetate, followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride . This method provides a convenient and practical approach to obtaining the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and scalable reaction conditions ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.

Major Products Formed

    Reduction: The reduction of the nitro group yields 2-(2-Amino-1H-imidazol-1-yl)acetic acid hydrochloride.

    Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.

Scientific Research Applications

2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitro-1H-imidazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the nitro group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H6ClN3O4

Molecular Weight

207.57 g/mol

IUPAC Name

2-(2-nitroimidazol-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C5H5N3O4.ClH/c9-4(10)3-7-2-1-6-5(7)8(11)12;/h1-2H,3H2,(H,9,10);1H

InChI Key

FUCYZGAZDIOZQE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)O.Cl

Origin of Product

United States

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